2,5-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide
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Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Thiophenes are a type of five-membered aromatic compounds with four carbon atoms and a sulfur atom. The compound you mentioned seems to be a complex molecule that includes both these structures.
Synthesis Analysis
Triazoles can be synthesized via several methods, including the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides . The synthesis of such complex molecules usually involves multiple steps and various types of chemical reactions .Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered ring containing two carbon and three nitrogen atoms . The exact structure of the compound would depend on the specific positions and orientations of the various functional groups in the molecule.Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions due to their versatile structure. They can react with various electrophiles and nucleophiles, leading to a wide range of possible products .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure and functional groups. Triazoles generally exhibit weak luminescent properties and can exhibit ambipolar semiconductor properties .Scientific Research Applications
Antitumor and Antimicrobial Activities
- Antitumor and Antimicrobial Applications : Research on enaminones and related pyrazole derivatives has shown potential in the synthesis of compounds with significant antitumor and antimicrobial activities. These studies highlight the role of pyrazole-containing enaminones as intermediates in producing various derivatives, some of which exhibited cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard drugs like 5-fluorouracil, and also showed antimicrobial activity against selected pathogens (Riyadh, 2011).
Synthetic Routes and Chemical Modifications
- Synthesis of Triazolo[4,3-a]pyrazines and Derivatives : The synthesis and modification of triazolo[4,3-a]pyrazines and related structures have been a focus due to their potential in developing new molecules with desirable biological activities. For instance, the creation of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines and their evaluation for anticonvulsant activity demonstrates the interest in modifying this core structure for therapeutic uses (Kelley et al., 1995).
Chemical Properties and Reactivity
- Chemical Transformations and Reactivity : Studies involving the reactivity of enaminones with heterocyclic amines leading to the formation of azolopyrimidines, azolopyridines, and other heterocyclic compounds illustrate the diverse reactivity of structures related to the compound . This reactivity is fundamental for the synthesis of new heterocyclic compounds with potential applications in various fields of chemistry and biology (Almazroa et al., 2004).
Cardiovascular Applications
- Cardiovascular Research Applications : The exploration of 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocyclic systems for their coronary vasodilating and antihypertensive activities underscores the potential of triazolo[4,3-a]pyrazine derivatives in cardiovascular research. Such studies point to the exploration of these compounds for developing new therapeutic agents (Sato et al., 1980).
Future Directions
Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . There is ongoing research into developing new classes of antibacterial agents to fight multidrug-resistant pathogens . The development of new synthetic methods and the discovery of new biological activities are also areas of active research .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been found to inhibit cdk2 , a cyclin-dependent kinase essential for cell proliferation .
Mode of Action
Similar compounds have been shown to inhibit cdk2, resulting in significant alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can disrupt cell cycle progression, affecting pathways related to cell proliferation .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have demonstrated significant cytotoxic activities against various cell lines, including mcf-7 and hct-116 .
Biochemical Analysis
Biochemical Properties
The compound 2,5-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide is capable of binding in the biological system with a variety of enzymes and receptors . The triazole nucleus, in particular, is present as a central structural component in a number of drug classes
Cellular Effects
These compounds can influence cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . Molecular docking simulations suggest these compounds fit well into the CDK2 active site through essential hydrogen bonding .
Properties
IUPAC Name |
2,5-dichloro-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]thiophene-3-carboxamide |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N5O2S/c12-6-3-5(8(13)21-6)10(19)15-4-7-16-17-9-11(20)14-1-2-18(7)9/h1-3H,4H2,(H,14,20)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGMPEODPPIPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)N1)CNC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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